

analytical methods for Dimethyl 2-chloroterephthalate quantification

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Compound of Interest

Compound Name: Dimethyl 2-chloroterephthalate

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Application Note & Protocol

Topic: High-Performance Analytical Methods for the Quantification of **Dimethyl 2-chloroterephthalate**

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-chloroterephthalate (DMCT) is a key chemical intermediate and a potential process-related impurity in the synthesis of various polymers and active pharmaceutical ingredients (APIs). Its presence, even at trace levels, can impact the safety, efficacy, and quality of the final product. Therefore, robust and validated analytical methods for its precise quantification are imperative. This document provides a comprehensive guide to the analysis of DMCT, detailing two primary, validated methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). As a senior application scientist, this guide moves beyond mere procedural steps to explain the causality behind experimental choices, ensuring that the protocols are scientifically grounded and readily adaptable. Each method is presented with detailed, step-by-step protocols, validation parameters according to International Council for Harmonisation (ICH) guidelines, and practical troubleshooting advice.

Introduction: The Analytical Imperative for DMCT Quantification

Dimethyl 2-chloroterephthalate ($C_{10}H_9ClO_4$) is a diester of 2-chloroterephthalic acid.[1] It often appears as an intermediate or an impurity in manufacturing processes that utilize terephthalic acid derivatives.[2][3] In the pharmaceutical industry, controlling impurities is a critical aspect of drug development and manufacturing to ensure patient safety and product consistency.[4] Regulatory bodies like the FDA and ICH mandate the validation of analytical methods used for quantifying such impurities.[5][6][7]

The analytical challenge lies in developing methods that are not only sensitive enough to detect trace amounts of DMCT but are also specific enough to distinguish it from structurally similar compounds, such as other terephthalate isomers or process-related substances.[8][9] This guide provides two field-proven, orthogonal analytical approaches to address this challenge effectively.

Physicochemical Properties of Dimethyl 2-chloroterephthalate

A thorough understanding of the analyte's properties is the foundation of robust method development. These properties dictate choices in solvents, chromatographic conditions, and sample preparation strategies.

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ ClO ₄	PubChem[1]
Molecular Weight	228.63 g/mol	PubChem[1]
IUPAC Name	dimethyl 2-chlorobenzene-1,4-dicarboxylate	PubChem[1]
CAS Number	18643-84-0	PubChem[1]
Appearance	White to off-white solid	General knowledge
Solubility	Soluble in organic solvents (Methanol, Acetonitrile, Chloroform); low solubility in water.	Inferred from similar compounds[10][11]

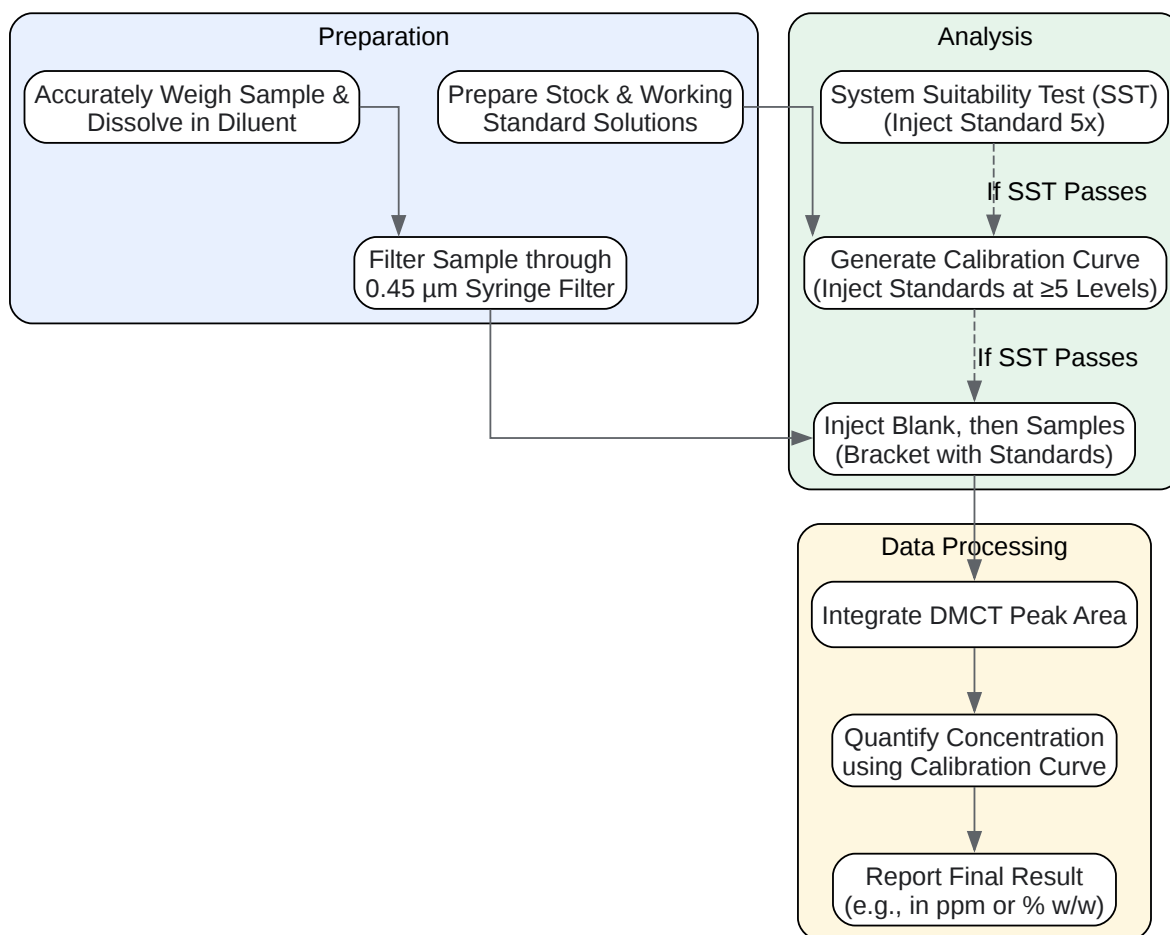
Principle Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone technique for the analysis of moderately polar, non-volatile compounds like DMCT. Its robustness, precision, and wide availability make it the primary choice for quality control environments.

Causality of Method Choice: The ester functional groups and the chlorinated aromatic ring give DMCT moderate polarity, making it an ideal candidate for retention and separation on a non-polar stationary phase (like C18) using a polar mobile phase.[12] UV detection is highly effective due to the chromophoric nature of the benzene ring.

HPLC-UV Experimental Workflow

The following diagram outlines the logical flow of the HPLC-UV analysis from sample preparation to final data reporting.



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Caption: A typical experimental workflow for the quantification of DMCT using HPLC-UV.

Detailed HPLC-UV Protocol

Instrumentation and Chromatographic Conditions:

Parameter	Recommended Condition	Rationale
HPLC System	Agilent 1260 Infinity or equivalent	Standard, reliable system.
Column	C18, 250 mm x 4.6 mm, 5 μ m particle size	Provides excellent resolution for aromatic esters. [13]
Mobile Phase	Acetonitrile:Water (65:35, v/v)	Offers good separation and peak shape for DMCT.
Flow Rate	1.0 mL/min	Standard flow for a 4.6 mm ID column.
Column Temp.	30 $^{\circ}$ C	Ensures reproducible retention times.
Detection	UV at 240 nm	Wavelength of high absorbance for the analyte.
Injection Vol.	10 μ L	Balances sensitivity with potential for peak overload.
Run Time	~15 minutes	Sufficient to elute the analyte and any late-eluting impurities.

Protocol Steps:

- Reagent Preparation:
 - Diluent: Prepare a mixture of Acetonitrile:Water (65:35, v/v). This matches the mobile phase to prevent peak distortion.
 - DMCT Stock Standard (500 μ g/mL): Accurately weigh 25 mg of DMCT reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
 - Working Standards: Perform serial dilutions of the stock standard to prepare at least five calibration standards ranging from 1 μ g/mL to 25 μ g/mL.
- Sample Preparation:

- Accurately weigh approximately 100 mg of the test sample into a 50 mL volumetric flask.
- Add ~40 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
- Allow the solution to return to room temperature, then dilute to volume with the diluent.
- Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial. Sample filtration is critical to prevent column blockage and instrument damage.
- System Suitability Test (SST):
 - Before analysis, inject a mid-range standard (e.g., 10 µg/mL) five times.
 - Acceptance Criteria: The relative standard deviation (RSD) for peak area and retention time must be ≤ 2.0%. This ensures the system is performing precisely.^[5]
- Analysis Sequence:
 - Inject the diluent (blank) to ensure no system contamination.
 - Inject the calibration standards from lowest to highest concentration.
 - Inject the prepared sample solution. It is good practice to bracket sample injections with a standard check to monitor for any drift in instrument response.
- Calculation:
 - Generate a linear regression curve of peak area versus concentration for the calibration standards. The correlation coefficient (r^2) should be ≥ 0.999.
 - Calculate the concentration of DMCT in the sample solution using the regression equation.
 - Determine the final amount of DMCT in the original sample (e.g., in % w/w) using the following formula: % DMCT (w/w) = $(C_{\text{sol}} * V * 100) / W_{\text{sample}}$ Where:
 - C_{sol} = Concentration from calibration curve (mg/mL)
 - V = Final volume of sample preparation (mL)

- W_{sample} = Weight of the sample (mg)

HPLC Method Validation Summary

A validated method provides documented evidence of its reliability.^{[6][14]} The following table summarizes typical acceptance criteria based on ICH guidelines.

Parameter	Typical Acceptance Criteria	Purpose
Specificity	Peak is pure and well-resolved from other components.	Ensures the signal is only from the analyte.
Linearity (r^2)	≥ 0.999	Confirms a proportional response to concentration.
Range	1 - 25 $\mu\text{g/mL}$	The interval of reliable quantification. ^[7]
Accuracy (% Recovery)	98.0% - 102.0%	Measures the closeness of results to the true value.
Precision (% RSD)	$\leq 2.0\%$	Demonstrates the method's repeatability.
LOQ	Signal-to-Noise ratio ≥ 10	The lowest amount that can be reliably quantified.

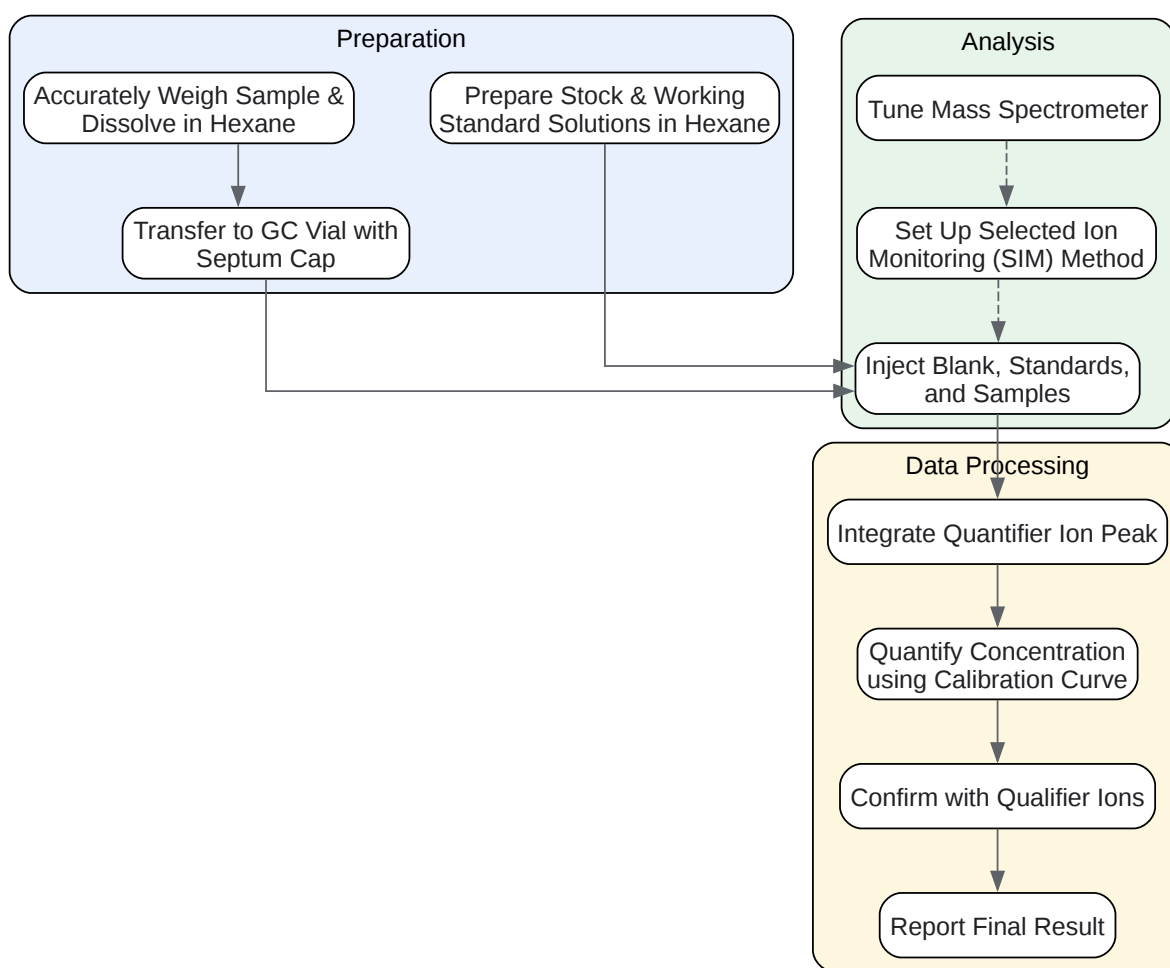
Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent confirmatory and alternative quantification technique. It is particularly powerful for identifying unknown impurities and achieving very low detection limits.

Causality of Method Choice: DMCT is a semi-volatile compound that is thermally stable enough to be volatilized in a heated GC inlet without degradation.^[15] The use of a mass spectrometer provides unparalleled selectivity and sensitivity, allowing for quantification in complex matrices where chromatographic resolution alone may be insufficient.^{[16][17]}

GC-MS Experimental Workflow

The GC-MS workflow is similar to HPLC but differs in the sample introduction and detection principles.



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Caption: A standard workflow for the quantification and confirmation of DMCT using GC-MS.

Detailed GC-MS Protocol

Instrumentation and Conditions:

Parameter	Recommended Condition	Rationale
GC System	Agilent 7890B GC with 5977A MS or equivalent	Industry-standard for reliable performance.
Column	HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness	A 5% phenyl column provides good selectivity for chlorinated aromatics.[18]
Carrier Gas	Helium, constant flow at 1.2 mL/min	Inert and provides good chromatographic efficiency.
Inlet Temp.	280 °C	Ensures complete vaporization of the analyte.
Injection Mode	Splitless (1 µL)	Maximizes analyte transfer to the column for trace analysis.
Oven Program	100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min	Separates analyte from solvent and other components.
MS Source Temp.	230 °C	Standard condition for stable ionization.
MS Quad Temp.	150 °C	Standard condition for stable mass filtering.
Ionization Mode	Electron Ionization (EI) at 70 eV	Creates reproducible fragmentation patterns for identification.
Acquisition	Selected Ion Monitoring (SIM)	Increases sensitivity and selectivity for quantification. [18]
SIM Ions	Quantifier:m/z 197; Qualifiers:m/z 228, 169	Based on expected fragmentation (loss of -OCH ₃ , M ⁺ , loss of -COOCH ₃).

Protocol Steps:

- Reagent Preparation:
 - Use high-purity solvents (e.g., pesticide residue grade hexane or ethyl acetate) to minimize background contamination, which is a common issue in trace analysis.[19]
 - Prepare Stock and Working standards in the chosen solvent, similar to the HPLC method, but at potentially lower concentrations (e.g., 0.1 µg/mL to 5 µg/mL) due to higher sensitivity.
- Sample Preparation:
 - Prepare sample solutions gravimetrically as described for HPLC, but using the GC-compatible solvent (e.g., hexane). The final concentration should be adjusted to fall within the calibration range.
 - Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined septum.
- Analysis:
 - Perform an MS tune to ensure mass accuracy and sensitivity.
 - Run a solvent blank to check for system cleanliness.
 - Analyze the calibration standards to establish the calibration curve.
 - Analyze the sample solutions.
- Data Processing and Calculation:
 - Integrate the peak area for the quantifier ion (m/z 197) at the expected retention time of DMCT.
 - Confirm the identity of the peak by verifying the presence of the qualifier ions and checking that their abundance ratios match those of a true standard.
 - Quantify using the linear regression curve and calculate the final result as described in the HPLC protocol.

Troubleshooting and Best Practices

- Contamination: Phthalates are ubiquitous environmental and laboratory contaminants.[20] To avoid false positives, use scrupulously clean glassware (rinsed with solvent), high-purity solvents, and avoid all contact with plastics during sample preparation.[19] Running frequent solvent blanks is essential.
- Peak Tailing (HPLC): Can be caused by active sites on the column or mismatched sample/mobile phase composition. Ensure the sample is fully dissolved in a diluent similar to the mobile phase.
- Poor Sensitivity (GC-MS): May indicate a dirty ion source, inlet liner, or column contamination. Regular instrument maintenance is crucial for maintaining performance.
- Matrix Effects: Complex sample matrices can suppress or enhance the analyte signal. If suspected, perform a spike-recovery experiment to assess accuracy. If effects are significant, consider using matrix-matched calibration standards or an internal standard method for quantification.

Conclusion

The accurate quantification of **Dimethyl 2-chloroterephthalate** is a critical quality control step in relevant manufacturing industries. This guide provides two robust, validated, and orthogonal methods—RP-HPLC-UV and GC-MS—to achieve this. The HPLC method offers simplicity and precision, making it ideal for routine analysis, while the GC-MS method provides superior sensitivity and specificity, making it an excellent choice for trace-level determination and identity confirmation. By understanding the scientific principles behind these protocols and adhering to good laboratory practices, researchers and scientists can generate reliable and defensible analytical data.

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